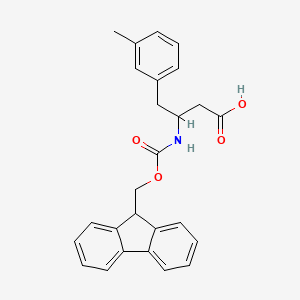
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd . This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, making it a valuable catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of dichloromethane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反应分析
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo ligand substitution reactions where the dichloromethane or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
科学研究应用
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron has several scientific research applications:
作用机制
The mechanism by which cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Similar in structure but lacks the dichloromethane ligand.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct: Contains acetone instead of dichloromethane.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: Similar but with a different cyclopentadienyl ligand.
Uniqueness
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is unique due to its specific combination of ligands and the presence of both palladium and iron centers. This unique structure imparts distinct catalytic properties, making it highly effective in various chemical reactions .
属性
分子式 |
C35H30Cl4FeP2Pd-6 |
|---|---|
分子量 |
816.6 g/mol |
IUPAC 名称 |
cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q-5;-1;;;;;+2/p-2 |
InChI 键 |
LBISRCXWUBVVQX-UHFFFAOYSA-L |
规范 SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


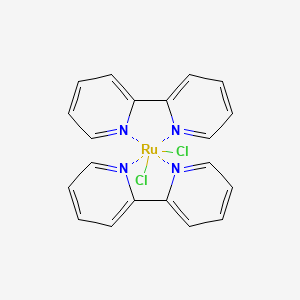
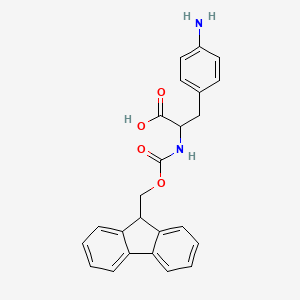
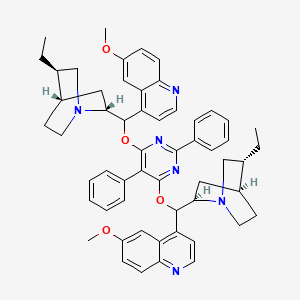
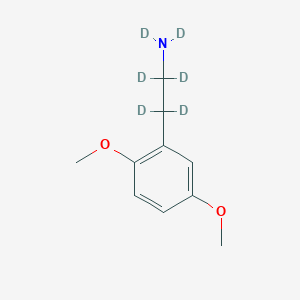

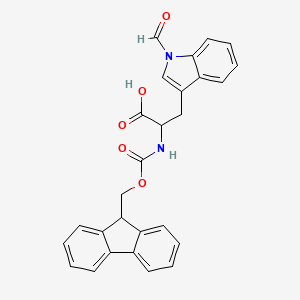
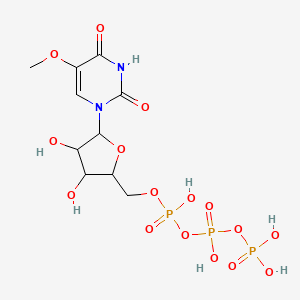
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
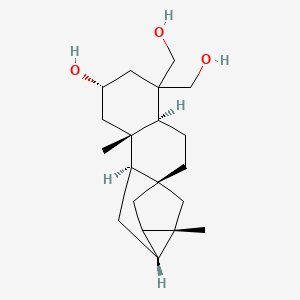
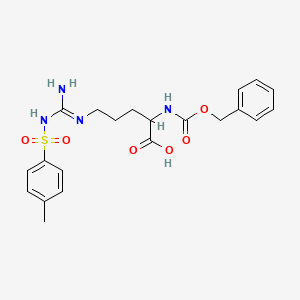
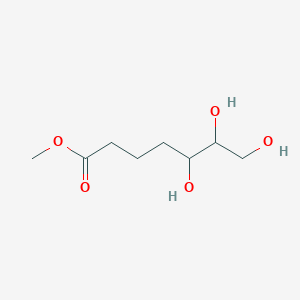
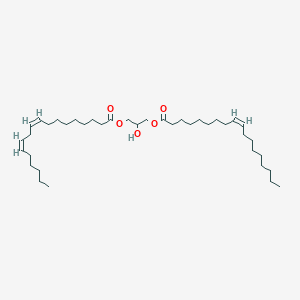
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
